molecular formula C21H13Cl2N3O3 B2686526 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one CAS No. 866143-51-3

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Cat. No.: B2686526
CAS No.: 866143-51-3
M. Wt: 426.25
InChI Key: MHMYVXNUSPQEHZ-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one is a complex organic compound with a molecular formula of C21H13Cl2N3O3 and a molecular weight of 426.25222 . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves multiple steps. One common synthetic route includes the reaction of 3,5-dichloroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 1-phenyl-1H-indole-2-one to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or viruses . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(3,5-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O3/c22-13-10-14(23)12-15(11-13)24-21(28)29-25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-12H,(H,24,28)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMYVXNUSPQEHZ-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC(=CC(=C4)Cl)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC(=CC(=C4)Cl)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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